molecular formula C26H21NO4S B557785 Fmoc-L-3-Benzothienylalanine CAS No. 177966-60-8

Fmoc-L-3-Benzothienylalanine

Cat. No. B557785
M. Wt: 443.5 g/mol
InChI Key: BQIZNDWONIMCGM-QHCPKHFHSA-N
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Description

Fmoc-L-3-Benzothienylalanine is a chemical compound with the molecular formula C26H21NO4S . It is a white to off-white powder . This compound is potentially useful for proteomics studies and solid-phase peptide synthesis techniques .

Scientific Research Applications

  • Self-Assembly and Hydrogelation

    Fmoc-protected aromatic amino acids like Fmoc-phenylalanine derivatives are known for their efficient self-assembly and hydrogelation in aqueous solvents. The incorporation of halogen substituents on the aromatic side-chain of these amino acids enhances their self-assembly into amyloid-like fibrils, promoting hydrogelation. This demonstrates the potential of minimal atomic substitutions to tune the self-assembly and gelation properties of small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

  • Native Chemical Ligation

    Synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine. The method is applied in peptide synthesis, establishing compatibility with reactive side chains and the ability to ligate other than glycine (Crich & Banerjee, 2007).

  • Comparison with Peptoid Derivatives

    The self-assembly behavior of Fmoc-Phe amino acids with corresponding Fmoc-protected peptoid derivatives indicates that Fmoc-peptoid analogues preferentially assemble into two-dimensional nano- and microsheets, which differ from the one-dimensional fibril networks of Fmoc-Phe amino acids (Rajbhandary, Brennessel, & Nilsson, 2018).

  • C-Terminal Modification Effects

    The study of Fmoc-F(5)-Phe-OH and Fmoc-3-F-Phe-OH reveals that hydrogelation is highly sensitive to solvent pH, which influences the charge state of the terminal group. Modifications in the C-terminal structure significantly affect self-assembly and hydrogelation behavior, providing insights for developing optimal amino acid low molecular weight hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

  • Antibacterial Composite Materials

    Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies are used in resin-based composites, exhibiting antibacterial capabilities. These materials inhibit bacterial growth without affecting mammalian cell lines, highlighting their potential in biomedical applications (Schnaider et al., 2019).

  • Applications in Bio-Inspired Functional Materials

    Fmoc-modified amino acids and short peptides have significant potential in various applications, including cell cultivation, bio-templating, drug delivery, and therapeutic properties, due to their self-assembly features (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

Fmoc-L-3-Benzothienylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZNDWONIMCGM-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939015
Record name 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-3-Benzothienylalanine

CAS RN

177966-60-8
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Milinkevich - 2009 - search.proquest.com
… Following the General Procedure for Library Synthesis using Fmoc-L-3benzothienylalanine, 3,5-dinitrobenzoic acid and benzoic acid gave crude 1.10f (0.134 g, 86% yield, 94% pure). …
Number of citations: 0 search.proquest.com

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